![molecular formula C11H19NO3S B1448821 Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-70-2](/img/structure/B1448821.png)
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with the molecular formula C11H19NO3S and a molecular weight of 245.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. It is often used as a building block in organic synthesis due to its versatile reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a nucleophilic substitution reaction involving a suitable precursor, such as a halogenated compound, and a nucleophile containing the sulfur and nitrogen atoms.
Introduction of the Hydroxy Group: The hydroxy group is introduced via an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, PCC, Jones reagent.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Halogenated compounds, sulfur-containing nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various spirocyclic derivatives.
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₁H₁₉NO₃S
- Molecular Weight : 245.34 g/mol
- CAS Number : 1453315-70-2
Structural Characteristics
The compound features a spirocyclic structure that contributes to its biological activity and chemical reactivity. The presence of a thioether and hydroxyl group enhances its potential as a bioactive molecule.
Pharmacological Research
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate has been investigated for its potential therapeutic effects. Its unique structure suggests various pharmacological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in developing new antibiotics.
- Anti-inflammatory Properties : The hydroxyl group may contribute to anti-inflammatory effects, which is an area of interest for treating chronic inflammatory diseases.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other complex molecules. Its spirocyclic nature allows for:
- Diverse Synthetic Pathways : Researchers utilize this compound in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry.
Biochemical Studies
Due to its ability to interact with biological systems, this compound is used in biochemical assays to study enzyme activity and metabolic pathways. Its application includes:
- Enzyme Inhibition Studies : The compound can be used to evaluate the inhibition of specific enzymes involved in metabolic diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Research
Research conducted at a leading pharmacological institute investigated the anti-inflammatory properties of derivatives of this compound. The study found that certain modifications to the structure enhanced its efficacy in reducing inflammation markers in vitro, paving the way for further development into therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide .
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide .
Uniqueness
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19NO3S
- Molecular Weight : 245.34 g/mol
- CAS Number : 1453315-70-2
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily within the central nervous system and metabolic pathways. The spirocyclic structure allows for unique interactions with receptors and enzymes.
Potential Mechanisms
- Receptor Modulation : It may act on opioid receptors, similar to other spirocyclic compounds, influencing pain perception and analgesic properties.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures exhibit neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells.
Biological Activity Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Neuroprotective Study : A study evaluated the effects of a spirocyclic compound on SH-SY5Y cells exposed to oxidative stress from tert-butyl hydroperoxide (TBHP). Results indicated that pre-treatment with the compound significantly reduced cell death and apoptosis markers, highlighting its neuroprotective potential .
- Antioxidant Efficacy : Another investigation focused on the antioxidant capabilities of related compounds. The study showed that these compounds effectively scavenged free radicals and reduced lipid peroxidation in cellular models .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODXOUPGRJCVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130554 | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-70-2 | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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